N1-(3,4-二甲氧基苯基)-N2-甲基吲哚-1,2-二甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of indoline, which is a heterocyclic compound. The presence of the 3,4-dimethoxyphenyl group suggests that it might have properties similar to other compounds with this group, such as 3,4-dimethoxyphenethylamine .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. A similar compound, N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline, has been analyzed and its crystal structure determined .科学研究应用
新型衍生物的合成
该化合物已被用于合成具有特定取代基的新型衍生物,表明其在新化学实体的开发中的效用。例如,它已被用于制备 6,7-二甲氧基-4-螺环戊烷-1,2,3,4-四氢异喹啉-1-羧酸 N-甲基酰胺,展示了其在生成具有潜在生物活性的新型化合物中的应用 (Aghekyan 等,2009).
铜催化反应的配体设计
它已被识别为芳基卤化物的铜催化胺化的配体,证明了其在促进形成伯(杂)芳基胺的反应中的重要性。这突出了其在构建复杂分子方法学开发中的作用,这对于药物和材料的合成至关重要 (Jiang 等,2020).
分子相互作用研究
尽管与所讨论的化合物没有直接联系,但已针对相关结构检查了它们与生物靶标(例如大麻素受体)的分子相互作用。这些研究提供了对生物活性结构要求的见解,并为设计对特定受体具有选择性和有效性改善的化合物奠定了基础 (Shim 等,2002).
放射性配体和化学传感器的开发
具有相似结构特征的化合物已被探索作为受体成像的放射性配体或检测金属离子的化学传感器的潜力。该应用在诊断成像和环境或生物监测传感器的开发中都至关重要 (Xu 等,2005).
作用机制
Target of Action
The primary targets of N1-(3,4-dimethoxyphenyl)-N2-methylindoline-1,2-dicarboxamide, also known as Seralutinib , are the platelet-derived growth factor receptors A and B (PDGFRα, PDGFRβ; receptor tyrosine kinases) . These receptors play a crucial role in cell proliferation, differentiation, and migration .
Mode of Action
Seralutinib acts as a small molecule inhibitor of PDGFRα and PDGFRβ . By inhibiting these receptors, it disrupts the PDGF pathway, which is involved in the pathogenesis of diseases like pulmonary arterial hypertension (PAH) . The inhibition of PDGFRα/β is predicted to stop and/or reverse the vascular remodeling associated with PAH, thereby improving cardiopulmonary hemodynamics in these patients .
Biochemical Pathways
The compound affects the PDGF pathway, which is involved in various cellular processes, including cell growth, proliferation, and differentiation . By inhibiting PDGFRα and PDGFRβ, Seralutinib disrupts the signaling of this pathway, potentially leading to the reversal of vascular remodeling in PAH .
Result of Action
The inhibition of PDGFRα and PDGFRβ by Seralutinib is expected to halt and/or reverse the vascular remodeling associated with PAH . This could lead to improved cardiopulmonary hemodynamics in patients with PAH .
属性
IUPAC Name |
1-N-(3,4-dimethoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-20-18(23)15-10-12-6-4-5-7-14(12)22(15)19(24)21-13-8-9-16(25-2)17(11-13)26-3/h4-9,11,15H,10H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHHBDODSXHKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。